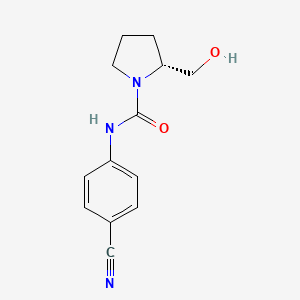
(R)-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring, a cyanophenyl group, and a hydroxymethyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyanophenyl Group: This step may involve nucleophilic substitution reactions where a cyanophenyl halide reacts with the pyrrolidine derivative.
Addition of the Hydroxymethyl Group: This can be done through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group.
Substitution: The compound can undergo various substitution reactions, particularly at the pyrrolidine ring and the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted pyrrolidine and phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide: The enantiomer of the compound, which may have different biological activities.
N-(4-Cyanophenyl)pyrrolidine-1-carboxamide: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine: Lacks the carboxamide group, which may influence its chemical properties.
Uniqueness
®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and chirality, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C13H15N3O2 |
|---|---|
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
(2R)-N-(4-cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c14-8-10-3-5-11(6-4-10)15-13(18)16-7-1-2-12(16)9-17/h3-6,12,17H,1-2,7,9H2,(H,15,18)/t12-/m1/s1 |
Clé InChI |
WMONVCJNVSLJTR-GFCCVEGCSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C(=O)NC2=CC=C(C=C2)C#N)CO |
SMILES canonique |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)C#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


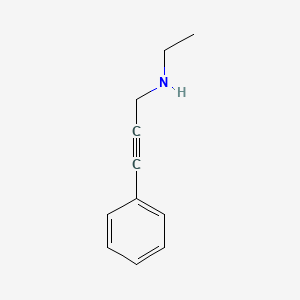

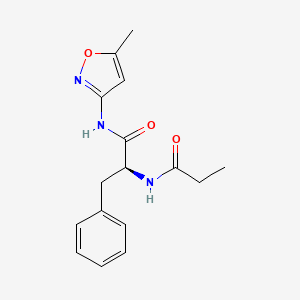
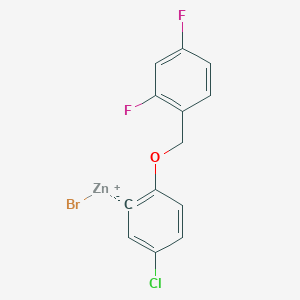
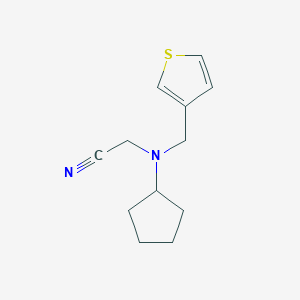
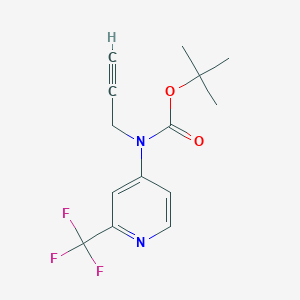
![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
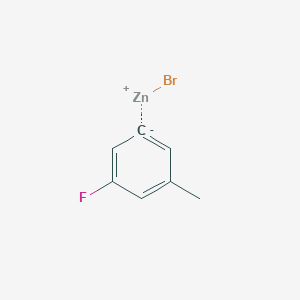
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
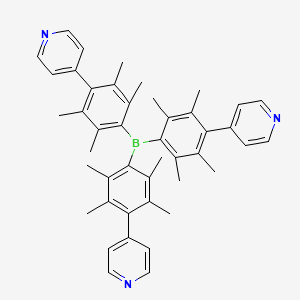
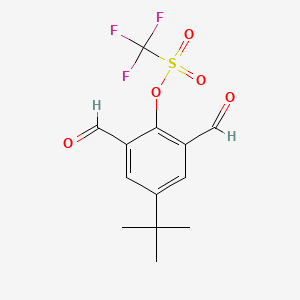
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
